CD437-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

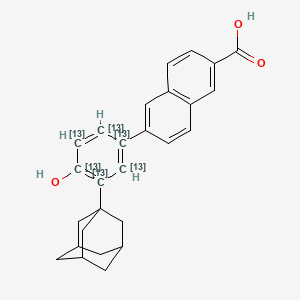

C27H26O3 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30)/i5+1,6+1,12+1,22+1,24+1,25+1 |

InChI Key |

LDGIHZJOIQSHPB-NCYGBWEDSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[13C]4=[13C]([13CH]=[13CH][13C](=[13CH]4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthetic Retinoid CD437-13C6: A Deep Dive into its Anti-Cancer Function

For Immediate Release

HOUSTON – The synthetic retinoid CD437, also known as 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid, has emerged as a potent anti-cancer agent with a unique mechanism of action that sets it apart from traditional retinoids. This technical guide provides a comprehensive overview of the function of CD437, detailing its molecular interactions, effects on cellular processes, and the experimental methodologies used to elucidate its activity. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Function: Selective Induction of Apoptosis in Cancer Cells

CD437 exhibits a remarkable ability to selectively induce programmed cell death, or apoptosis, in a wide range of cancer cell lines while sparing normal, non-malignant cells.[1][2] This selective cytotoxicity is a key feature that makes CD437 a promising candidate for cancer therapy. The compound triggers apoptosis through multiple, interconnected pathways, leading to characteristic morphological changes, DNA fragmentation, and the activation of caspase cascades in cancer cells.

Quantitative Analysis of Anti-Proliferative Activity

The potency of CD437 has been quantified across various cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) demonstrating its efficacy in the sub-micromolar to low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| H460 | Non-small cell lung carcinoma | ~0.5 | [1] |

| SK-MES-1 | Non-small cell lung carcinoma | ~0.4 | |

| A549 | Non-small cell lung carcinoma | ~3 | |

| H292 | Non-small cell lung carcinoma | ~0.85 | |

| SK-Mel-23 | Melanoma | ~0.1 | |

| MeWo | Melanoma | ~10 | |

| HCT-116 (parental) | Colon Cancer | 3 | |

| HCT-116 (CD437 resistant clone 1) | Colon Cancer | 32 | |

| HCT-116 (CD437 resistant clone 2) | Colon Cancer | 15 | |

| HCT-116 (CD437 resistant clone 3) | Colon Cancer | 13 | |

| HCT-116 (CD437 resistant clone 4) | Colon Cancer | 11 | |

| HCT-116 (CD437 resistant clone 5) | Colon Cancer | 17 | |

| HCT-116 (CD437 resistant clone 6) | Colon Cancer | 18 |

Table 1: IC50 Values of CD437 in Various Cancer Cell Lines.

Unraveling the Mechanism of Action: Beyond Traditional Retinoid Receptors

Initially identified as a selective agonist for the Retinoic Acid Receptor gamma (RARγ), subsequent research has revealed that the primary anti-cancer activity of CD437 is independent of this receptor. The current understanding points to a novel mechanism involving the direct inhibition of a key enzyme in DNA replication.

Direct Inhibition of DNA Polymerase α (POLA1)

A pivotal discovery in understanding CD437's function is its direct binding to and inhibition of DNA Polymerase α (POLA1). POLA1 is the enzyme responsible for initiating DNA synthesis during the S phase of the cell cycle. By inhibiting POLA1, CD437 effectively stalls DNA replication, leading to S-phase cell cycle arrest. In cancer cells, which often have compromised cell cycle checkpoints, this replication stress triggers a cascade of events culminating in apoptosis. In contrast, normal cells undergo a reversible cell cycle arrest, which may explain the selective toxicity of CD437.

Involvement of Key Signaling Pathways

The apoptotic signal initiated by CD437-mediated POLA1 inhibition is propagated through several key signaling pathways.

1. JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is activated upstream of both the mitochondrial and caspase-8 dependent apoptotic pathways in response to CD437 treatment. Inhibition of the JNK pathway has been shown to suppress CD437-induced apoptosis.

2. Mitochondrial (Intrinsic) Pathway: CD437 induces mitochondrial dysfunction, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This leads to mitochondrial membrane depolarization, the release of cytochrome c into the cytoplasm, and subsequent activation of caspase-9 and caspase-3.

3. p53-Dependent and -Independent Apoptosis: CD437 can induce apoptosis through both p53-dependent and -independent mechanisms. In cancer cells with wild-type p53, CD437 can increase p53 protein levels and induce the expression of p53-regulated pro-apoptotic genes like Bax, Fas, DR4, and DR5. However, its efficacy extends to cancer cells with mutant or deficient p53, highlighting its broad therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of CD437.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

CD437

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of CD437 (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell lines

-

CD437

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with CD437 as described for the cell viability assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

-

Cancer cell lines

-

CD437

-

Lysis buffer

-

Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Microplate reader

Procedure:

-

Treat cells with CD437 for the desired time.

-

Lyse the cells according to the manufacturer's protocol for the specific assay kit.

-

Incubate the cell lysate with the caspase-3/7 substrate in a 96-well plate.

-

Measure the colorimetric or fluorescent signal using a microplate reader at the appropriate wavelength.

-

Quantify caspase activity relative to an untreated control.

DNA Polymerase α (POLA1) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of CD437 on POLA1 activity.

Materials:

-

Recombinant human POLA1

-

CD437

-

DNA template and primer (RNA or DNA)

-

dNTPs

-

Reaction buffer

-

Method for detecting DNA synthesis (e.g., incorporation of radiolabeled or fluorescently labeled nucleotides)

Procedure:

-

Set up a reaction mixture containing the reaction buffer, DNA template/primer, and dNTPs.

-

Add varying concentrations of CD437 or a vehicle control to the reaction mixtures.

-

Initiate the reaction by adding recombinant POLA1.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and quantify the amount of DNA synthesis.

-

Determine the concentration of CD437 required to inhibit POLA1 activity by 50% (IC50).

Conclusion

CD437-13C6 is a synthetic retinoid with a potent and selective anti-cancer activity that is primarily mediated through the direct inhibition of DNA Polymerase α. This leads to replication stress and the induction of apoptosis in cancer cells via multiple signaling pathways, including the JNK and mitochondrial pathways. Its ability to induce cell death independently of RARγ and in p53-mutant cancer cells makes it a highly attractive candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a robust framework for the continued study and development of CD437 and related compounds as novel cancer therapeutics.

References

CD437-13C6 as a selective retinoic acid receptor gamma (RARγ) agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CD437-13C6, also known as AHPN, is a synthetic retinoid that has garnered significant interest in the scientific community for its potent pro-apoptotic and anti-proliferative effects in a variety of cancer cell lines. Initially identified as a selective agonist for the retinoic acid receptor gamma (RARγ), a member of the nuclear hormone receptor superfamily, this compound has been shown to exert its cellular effects through both RARγ-dependent and -independent mechanisms. This dual mode of action, coupled with its selective cytotoxicity towards cancer cells over normal cells, makes this compound a compelling molecule for further investigation in oncology and drug development.

This technical guide provides a comprehensive overview of this compound, focusing on its receptor selectivity, mechanism of action, and the experimental methodologies used to characterize its activity.

Data Presentation

Receptor Binding Affinity and Transactivation Potency

| Receptor Isotype | Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Reference |

| RARα | >1000 | >1000 | [1] |

| RARβ | >1000 | >1000 | [1] |

| RARγ | 34 | 2.7 | [1] |

Table 1: Representative Binding Affinity and Transactivation Data for this compound. This table summarizes representative data demonstrating the selectivity of this compound for RARγ. It is important to note that absolute values may vary between different experimental setups and laboratories.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H460 | Non-small cell lung cancer | ~0.5 | [2] |

| SK-MES-1 | Non-small cell lung cancer | ~0.4 | [2] |

| A549 | Non-small cell lung cancer | ~3 | [2] |

| H292 | Non-small cell lung cancer | ~0.85 | [2] |

| MeWo | Melanoma | ~10 | [2] |

| SK-Mel-23 | Melanoma | ~0.1 | [2] |

| Gastric Cancer Cells | Gastric Cancer | ~1 | [3] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines. This table highlights the potent anti-proliferative effects of this compound across different cancer types.

Signaling Pathways and Mechanism of Action

This compound induces apoptosis through a complex interplay of signaling pathways, involving both RARγ-dependent and -independent mechanisms.

RARγ-Dependent Signaling

In its capacity as a RARγ agonist, this compound can modulate the transcription of target genes involved in cell differentiation and growth arrest. The canonical RAR signaling pathway is initiated by the binding of the agonist to the RAR/RXR heterodimer, leading to the recruitment of co-activators and the initiation of gene transcription.

Figure 1: RARγ-Dependent Signaling Pathway of this compound. This diagram illustrates the canonical pathway where this compound binds to RARγ, leading to the transcription of genes that regulate cell differentiation and growth arrest.

RARγ-Independent Apoptotic Signaling

Interestingly, a significant portion of this compound's pro-apoptotic activity is mediated through pathways independent of RARγ. These pathways often involve the induction of cellular stress, leading to the activation of downstream apoptotic cascades.

References

- 1. RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. The RARgamma selective agonist CD437 inhibits gastric cell growth through the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CD437 in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD437, also known as 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN), is a synthetic retinoid analog that has demonstrated potent pro-apoptotic activity in a wide range of cancer cell lines. Unlike traditional retinoids that primarily function through nuclear retinoic acid receptors (RARs), CD437 exhibits a multifaceted mechanism of action, inducing apoptosis through both RAR-dependent and, notably, RAR-independent pathways. This selective toxicity towards tumor cells, while sparing normal cells, has positioned CD437 as a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the molecular mechanisms underlying CD437-induced apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular proliferation, differentiation, and apoptosis. While natural retinoids like all-trans-retinoic acid (ATRA) have shown therapeutic efficacy, their use is often limited by toxicity and the development of resistance. CD437 emerged as a synthetic retinoid with a distinct and potent anti-cancer profile. Initially identified as a selective agonist for the retinoic acid receptor-gamma (RARγ), subsequent research has revealed that its primary apoptotic mechanism is independent of RAR signaling, highlighting a novel mode of action.[1][2] CD437 has been shown to induce apoptosis in various cancer types, including lung, breast, prostate, and melanoma, even in cell lines resistant to conventional therapies.[3][4][5]

Quantitative Data on CD437-Induced Apoptosis

The efficacy of CD437 in inhibiting tumor cell growth and inducing apoptosis has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction in various cancer cell lines.

Table 1: IC50 Values of CD437 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| H460 | Non-Small Cell Lung Cancer | ~0.5 | 4 days | |

| SK-MES-1 | Non-Small Cell Lung Cancer | ~0.4 | 4 days | |

| A549 | Non-Small Cell Lung Cancer | ~3 | 4 days | |

| H292 | Non-Small Cell Lung Cancer | ~0.85 | 4 days | |

| SK-Mel-23 | Melanoma | ~0.1 | 72 hours | |

| MeWo | Melanoma | ~10 | 72 hours | |

| LNCaP | Prostate Cancer | Not specified | - | |

| PC-3 | Prostate Cancer | Not specified | - |

Table 2: Apoptosis Induction by CD437 in Cancer Cell Lines

| Cell Line | Cancer Type | CD437 Concentration (µM) | Apoptosis (%) | Time Point | Reference |

| SCC Cells | Squamous Cell Carcinoma | Not specified | ~60% | 24 hours | |

| H460 | Non-Small Cell Lung Cancer | 1 | Not specified (morphological changes) | 2 days | |

| SK-MES-1 | Non-Small Cell Lung Cancer | 1 | Not specified (morphological changes) | 2 days | |

| A549 | Non-Small Cell Lung Cancer | 1 | Not specified (morphological changes) | 2 days |

Signaling Pathways of CD437-Induced Apoptosis

CD437 triggers apoptosis through a complex interplay of signaling pathways, which can be broadly categorized into RAR-independent and RAR-dependent mechanisms.

RAR-Independent Pathway: The Dominant Mechanism

A significant body of evidence points to an RAR-independent mechanism as the primary driver of CD437-induced apoptosis. This pathway is initiated by the direct inhibition of DNA Polymerase α (POLA1), a critical enzyme for DNA replication.

-

Inhibition of DNA Polymerase α (POLA1): CD437 directly binds to and inhibits POLA1, leading to S-phase cell cycle arrest in tumor cells. This replicative stress is a key initiating event in the apoptotic cascade.

-

Activation of JNK Signaling: The inhibition of DNA replication and subsequent cellular stress activate the c-Jun N-terminal kinase (JNK) signaling pathway.

-

Induction of Pro-Apoptotic Proteins: Activated JNK leads to the upregulation of several pro-apoptotic proteins, including:

-

c-Jun and Nur77: These transcription factors play a critical role in mediating the apoptotic signal downstream of JNK.

-

Bax: The translocation of Bax to the mitochondria is a key step in the intrinsic apoptotic pathway.

-

-

Mitochondrial Dysfunction: Bax translocation leads to the disruption of the mitochondrial transmembrane potential, resulting in the release of cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytosol.

-

Caspase Activation: The release of cytochrome c triggers the activation of the caspase cascade, including caspase-8 and the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. AIF translocates to the nucleus and contributes to chromatin condensation in a caspase-independent manner.

RAR-Dependent and p53-Mediated Effects

While the RAR-independent pathway is considered primary for apoptosis, CD437's interaction with RARγ and its effects on the p53 tumor suppressor protein contribute to its overall anti-cancer activity, particularly in inducing cell cycle arrest.

-

RARγ Agonism: CD437 is a selective agonist for RARγ. While not the main driver of apoptosis, this interaction can influence gene expression related to cell differentiation and growth arrest.

-

p53 Upregulation: In cancer cells with wild-type p53, CD437 treatment leads to an increase in p53 protein levels.

-

Induction of p53 Target Genes: Elevated p53 activity results in the increased expression of several target genes involved in apoptosis and cell cycle arrest, including:

-

p21WAF1/CIP1: A potent cyclin-dependent kinase inhibitor that mediates G0/G1 cell cycle arrest.

-

Bax, Fas, DR4, and DR5: Pro-apoptotic proteins that sensitize cells to apoptosis.

-

-

Downregulation of Anti-Apoptotic Proteins: CD437 can also downregulate the expression of anti-apoptotic proteins like Bcl-2 in some cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of CD437 on tumor cells.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., A549, H460, SK-MES-1 for lung cancer; LNCaP, PC-3 for prostate cancer) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

CD437 Preparation: CD437 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. For experiments, the stock solution is diluted to the desired final concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability and Growth Inhibition Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of CD437 or vehicle control (DMSO).

-

Incubation: Cells are incubated for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Harvesting: Both adherent and floating cells are collected after treatment with CD437 for the specified duration. Adherent cells are detached using trypsin-EDTA.

-

Washing: Cells are washed twice with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's instructions.

-

Incubation: Cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p53, p21, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

CD437 is a potent inducer of apoptosis in a diverse range of tumor cells, acting through a novel, primarily RAR-independent mechanism involving the direct inhibition of DNA Polymerase α. This triggers a cascade of events including S-phase arrest, JNK activation, and the engagement of the intrinsic mitochondrial apoptotic pathway. Additionally, in p53 wild-type cells, CD437 can enhance its anti-cancer effects by upregulating p53 and its downstream targets. The selective toxicity of CD437 towards cancer cells makes it and its analogs compelling candidates for further preclinical and clinical investigation in oncology. This guide provides a foundational understanding of the mechanisms of action and experimental approaches necessary for researchers and drug development professionals to explore the therapeutic potential of this unique synthetic retinoid.

References

- 1. Molecular Determinants of AHPN (CD437)-Induced Growth Arrest and Apoptosis in Human Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic retinoid CD437 promotes rapid apoptosis in malignant human epidermal keratinocytes and G1 arrest in their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic retinoid CD437 selectively induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoids, apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic retinoid CD437 induces S-phase arrest and apoptosis in human prostate cancer cells LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Direct Inhibition of DNA Polymerase α by CD437-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of CD437, a synthetic retinoid, with a focus on its direct inhibition of DNA polymerase α (POLA1). It is intended for researchers, scientists, and professionals in drug development. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information presented is based on peer-reviewed scientific literature. It is important to note that "CD437-13C6" refers to a stable isotope-labeled version of CD437. As no evidence suggests a different biological mechanism, it is presumed to be used in tracer studies, pharmacokinetic analyses, or as an internal standard, while its inhibitory effects on POLA1 are identical to those of unlabeled CD437.

Introduction: CD437 as a Selective Anti-Cancer Agent

CD437, also known as 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (AHPN), is a retinoid-like small molecule that has demonstrated significant potential as a selective anti-cancer agent.[1][2] It exhibits cytotoxicity across a broad range of cancer cell lines, including those derived from ovarian, lung, breast, and prostate cancers, as well as leukemia.[2][3] A key characteristic of CD437 is its selective induction of apoptosis in cancer cells, while in normal cells, it primarily causes a reversible cell cycle arrest.[2] This differential effect suggests a favorable therapeutic window.

Initially, the anti-tumor activity of CD437 was thought to be mediated through its agonist activity on the retinoic acid receptor γ (RARγ). However, subsequent research has shown that its cytotoxic effects are independent of RARγ signaling. Groundbreaking work has now unequivocally identified DNA polymerase α (POLA1), the enzyme responsible for initiating DNA synthesis, as the direct molecular target of CD437.

Mechanism of Action: Direct Inhibition of DNA Polymerase α

CD437 exerts its anti-cancer effects through direct binding to and inhibition of the catalytic subunit of DNA polymerase α, POLA1. This interaction is non-competitive and leads to a cessation of DNA replication.

Biochemical Interaction and Binding Affinity

CD437 directly binds to POLA1. This has been demonstrated through fluorescence spectroscopy, where the intrinsic fluorescence of CD437 is altered upon binding to the POLA1 protein. The dissociation constant (Kd) for this interaction has been determined, indicating a high-affinity binding.

Table 1: Quantitative Data for CD437-POLA1 Interaction

| Parameter | Value | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 67 ± 22 nM | In vitro |

Inhibition of DNA Polymerase α Activity

The binding of CD437 to POLA1 results in the inhibition of its enzymatic activity. This has been confirmed in vitro using primer extension assays, which measure the ability of the polymerase to synthesize DNA from a template.

Table 2: In Vitro Inhibition of DNA Polymerase α by CD437

| Assay | Effect of CD437 | Concentration Range | Reference |

| Primer Extension Assay | Inhibition of primer extension | 0.0076 µM - 50 µM |

Cellular Effects of POLA1 Inhibition by CD437

The inhibition of POLA1 by CD437 triggers distinct downstream effects in cancer and normal cells, primarily revolving around cell cycle progression and apoptosis.

S-Phase Arrest and DNA Damage Response

By inhibiting the initiation of DNA replication, CD437 causes cells to accumulate in the S-phase of the cell cycle. This replication stress can lead to the formation of DNA double-strand breaks, a form of DNA damage. The cellular response to this damage is a critical determinant of the cell's fate.

Differential Fate: Apoptosis in Cancer Cells vs. Arrest in Normal Cells

A crucial aspect of CD437's therapeutic potential lies in its differential impact on cancerous and non-cancerous cells.

-

Cancer Cells: Many cancer cells have compromised cell cycle checkpoints. When DNA replication is stalled by CD437, these cells may fail to arrest appropriately and instead proceed towards apoptosis.

-

Normal Cells: In contrast, normal cells typically possess intact checkpoint mechanisms. Upon POLA1 inhibition, they undergo a reversible cell cycle arrest, allowing for potential recovery once the inhibitor is removed.

This differential response is a key area of ongoing research and is thought to be a major contributor to the selective toxicity of CD437.

Apoptotic Signaling Pathways

In cancer cells, CD437-induced apoptosis is a multi-faceted process involving several signaling pathways:

-

Mitochondrial (Intrinsic) Pathway: Characterized by loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.

-

Caspase-8-Dependent (Extrinsic) Pathway: Activation of caspase-8 has also been implicated in CD437-induced apoptosis.

-

JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway can be activated by cellular stress, including DNA damage, and has been shown to be involved in CD437-induced apoptosis.

dot

Caption: Signaling pathway of CD437-induced apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the cellular effects of CD437.

Table 3: Cellular Effects of CD437 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Growth Inhibition) | Effect | Reference |

| H460 | Lung Cancer | ~0.5 µM | Growth Inhibition | |

| SK-MES-1 | Lung Cancer | ~0.4 µM | Growth Inhibition | |

| A549 | Lung Cancer | ~3 µM | Growth Inhibition | |

| H292 | Lung Cancer | ~0.85 µM | Growth Inhibition | |

| SK-Mel-23 | Melanoma | ~0.1 µM | Growth Inhibition | |

| MeWo | Melanoma | ~10 µM | Growth Inhibition | |

| PC-3 | Prostate Cancer | 0.43 µM | Antiproliferative | |

| HCT-116 | Colorectal Carcinoma | 3 µM | Proliferation | |

| HCT-116 | Colorectal Carcinoma | 1.5 µM | Blocks BrdU Incorporation |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CD437 on DNA polymerase α.

In Vitro DNA Polymerase α Primer Extension Assay

This assay directly measures the inhibitory effect of CD437 on the enzymatic activity of recombinant POLA1.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (one of which is radioactively labeled, e.g., [α-³²P]dCTP), reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), and bovine serum albumin (BSA).

-

Enzyme and Inhibitor Incubation: Add recombinant human POLA1 to the reaction mixture. For the experimental samples, add varying concentrations of CD437 (e.g., from 0.0076 µM to 50 µM). Include a DMSO control.

-

Reaction Initiation and Termination: Initiate the reaction by adding the dNTPs and incubate at 37°C for a defined period (e.g., 30 minutes). Terminate the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA and loading dyes).

-

Product Analysis: Denature the samples by heating and separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: Visualize the radiolabeled DNA products using autoradiography. The intensity of the bands corresponding to the extended primer is quantified to determine the extent of inhibition.

dot

Caption: Experimental workflow for the in vitro primer extension assay.

Cellular DNA Replication Assay (BrdU Incorporation)

This assay measures the effect of CD437 on DNA synthesis in living cells by detecting the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HCT-116) and allow them to adhere. Treat the cells with CD437 at the desired concentration (e.g., 1.5 µM) for a specified duration (e.g., 2 hours). Include a DMSO-treated control group.

-

BrdU Labeling: Add BrdU to the cell culture medium to a final concentration of 10 µM and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized DNA.

-

Cell Fixation and Permeabilization: Harvest the cells and fix them with a suitable fixative (e.g., 70% ethanol). Permeabilize the cells to allow antibody access.

-

DNA Denaturation: Treat the cells with an acid solution (e.g., 2 M HCl) to denature the DNA, which exposes the incorporated BrdU. Neutralize the acid with a basic buffer (e.g., 0.1 M sodium borate).

-

Immunostaining: Incubate the cells with a primary antibody specific for BrdU. Follow this with a fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity of the BrdU staining, which is proportional to the amount of DNA synthesis. Co-stain with a DNA dye (e.g., 7-AAD or propidium (B1200493) iodide) to analyze BrdU incorporation in relation to the cell cycle phase.

Direct Binding Assay (Fluorescence Anisotropy)

This biophysical assay provides evidence for the direct interaction between CD437 and POLA1 in solution.

Protocol:

-

Sample Preparation: Prepare a solution of CD437 (e.g., 100 nM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.8, 50 mM NaCl, 1% glycerol, 1 mM DTT).

-

Titration with POLA1: Add increasing concentrations of purified recombinant POLA1 protein to the CD437 solution.

-

Incubation: Allow the mixture to incubate at room temperature for a short period (e.g., 5 minutes) to reach binding equilibrium.

-

Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the CD437 at each POLA1 concentration using a suitable fluorometer. An increase in anisotropy indicates that the smaller, rapidly tumbling CD437 molecule is binding to the larger, more slowly tumbling POLA1 protein.

-

Data Analysis: Plot the change in fluorescence anisotropy as a function of the POLA1 concentration. Fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Conclusion and Future Directions

The evidence strongly supports that CD437's selective anti-cancer activity is primarily mediated through the direct inhibition of DNA polymerase α. This mechanism leads to replication stress, S-phase arrest, and subsequent apoptosis in cancer cells, while sparing normal cells. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for the further development of CD437 and its analogs as potential cancer therapeutics.

Future research should focus on elucidating the precise molecular determinants of the differential response between cancer and normal cells, which could lead to the development of biomarkers for predicting patient response. Furthermore, the high-affinity interaction between CD437 and POLA1 presents an excellent opportunity for structure-based drug design to create even more potent and selective inhibitors of DNA replication. The use of isotopically labeled this compound will be invaluable in preclinical and clinical studies to understand the pharmacokinetics and pharmacodynamics of this promising class of compounds.

References

Foundational Research on CD437-13C6 in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on CD437-13C6, a synthetic retinoid analogue, and its therapeutic potential in the context of prostate cancer. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway and workflow diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on the effects of this compound on prostate cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Androgen Sensitivity | IC50 Value (nM) | Growth Inhibition (1 µM for 24h) | Reference |

| LNCaP | Dependent | 375 | 100% | [1] |

| PC-3 | Independent | 550 | 60% | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| LNCaP | Control | - | 38.6 | 23.7 | [1] |

| LNCaP | 1 µM this compound (24h) | - | 86.7 | 1.2 | [1] |

| PC-3 | Control | - | 27.9 | 14.9 | [1] |

| PC-3 | 1 µM this compound (24h) | - | 55.7 | 2.2 | [1] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects in prostate cancer through multiple mechanisms, primarily by inducing S-phase cell cycle arrest and apoptosis.[1] Two principal pathways have been elucidated: agonism of the Retinoic Acid Receptor γ (RARγ) and direct inhibition of DNA Polymerase α.

RARγ-Dependent and Independent Apoptosis

Initially identified as a selective agonist for RARγ, this compound was thought to mediate its effects primarily through this nuclear receptor.[2] However, subsequent research has shown that it can induce apoptosis independently of RARγ activation in several cancer cell types.[2] In prostate cancer, this compound treatment leads to the upregulation of genes associated with cell differentiation and apoptosis.[2]

Direct Inhibition of DNA Polymerase α

More recent evidence has identified DNA Polymerase α (POLA1) as a direct target of this compound.[3] This interaction inhibits DNA replication, leading to S-phase arrest and subsequent apoptosis, particularly in cancer cells which may have compromised cell cycle checkpoints. This mechanism provides a compelling explanation for the potent S-phase arrest observed in prostate cancer cells treated with the compound.[1]

Modulation of Cell Cycle and Apoptotic Regulators

The S-phase arrest induced by this compound is associated with the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1] This upregulation occurs in both p53-positive (LNCaP) and p53-negative (PC-3) prostate cancer cells, suggesting a p53-independent mechanism of p21 induction.[1] Furthermore, this compound has been shown to modulate the ubiquitin-mediated degradation of key cell cycle regulators, leading to the enhanced expression of E2F-1 and the rapid degradation of cyclin B.[4] In some cancer cell lines, this compound-induced apoptosis is mediated by the induction of c-Jun and nur77 expression.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of common experimental protocols used in its study.

Signaling Pathways

Caption: Mechanism of Action of this compound in Prostate Cancer.

Experimental Workflows

Caption: Workflow for MTT Cell Viability Assay.

References

- 1. The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Determinants of AHPN (CD437)-Induced Growth Arrest and Apoptosis in Human Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

The Impact of CD437 on Squamous Cell Carcinoma: A Technical Guide

Abstract

This document provides a comprehensive technical overview of the synthetic retinoid 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437/AHPN) and its multifaceted impact on squamous cell carcinoma (SCC). CD437 exhibits potent anti-tumor activity characterized by a selective induction of apoptosis in malignant keratinocytes while promoting a reversible cell cycle arrest in normal cells.[1] Its primary mechanism of action is now understood to be the direct inhibition of DNA Polymerase α (POLA1), which triggers a DNA damage response and subsequent apoptosis in checkpoint-deficient cancer cells.[2][3] This is distinct from its secondary, less potent ability to modulate squamous differentiation via nuclear retinoic acid receptors (RARs).[1] This guide details the molecular pathways, summarizes quantitative efficacy data, provides methodologies for key experimental assays, and visualizes the core mechanisms and workflows.

Core Mechanism of Action: A Dual Pathway

CD437 operates through two distinct mechanisms, one RAR-independent and one RAR-dependent, which together contribute to its anti-SCC effects.

-

1.1 RAR-Independent Apoptosis Induction (Primary Pathway): The principal anti-tumor effect of CD437 is the induction of apoptosis, which occurs independently of retinoic acid receptor signaling.[1] Multiple studies have confirmed that RAR antagonists fail to block CD437-induced cell death.[1] The key molecular target in this pathway is DNA Polymerase α (POLA1), the enzyme responsible for initiating DNA synthesis.[2][3] By directly binding to and inhibiting POLA1, CD437 stalls DNA replication during the S-phase of the cell cycle.[2] This leads to an accumulation of DNA double-strand breaks, triggering a DNA Damage Response (DDR) marked by the phosphorylation of H2AX (γH2AX).[2] In cancer cells, which often have compromised cell cycle checkpoints, this overwhelming DNA damage leads to fulminant apoptosis.[2] In contrast, normal cells respond by initiating a reversible cell cycle arrest, highlighting the selective toxicity of the compound.[2]

-

1.2 RAR-Mediated Suppression of Squamous Differentiation (Secondary Pathway): At lower concentrations, CD437 acts as a selective agonist for the Retinoic Acid Receptor γ (RARγ).[4] This engagement of RARγ can suppress the expression of squamous differentiation markers. This activity, however, is not the primary driver of its potent cytotoxic effects against established tumors.[1]

The Apoptotic Signaling Cascade

CD437-induced apoptosis in SCC is a rapid process, with signs appearing within hours of treatment.[1] The cascade is primarily mediated through the intrinsic (mitochondrial) pathway and involves the activation of the JNK signaling pathway.

Upon triggering the DNA Damage Response, the following events occur:

-

JNK Pathway Activation: CD437 strongly induces the phosphorylation of c-Jun, indicating activation of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is a key mediator of cellular stress responses that can lead to apoptosis.

-

Modulation of Bcl-2 Family Proteins: The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the expression of the pro-apoptotic protein Bad is increased. This shift in the Bcl-2/Bad ratio disrupts the mitochondrial outer membrane integrity.

-

Mitochondrial Depolarization and Cytochrome C Release: The altered balance of Bcl-2 family proteins leads to loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Released cytochrome c triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3. Studies in esophageal SCC cells confirm that CD437-induced apoptosis is dependent on caspase-3 activation.

-

PARP Cleavage and DNA Fragmentation: Active caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and executes the final stages of apoptosis, leading to DNA fragmentation and cell death.

Quantitative Efficacy Data

CD437 demonstrates potent growth-inhibitory effects across various cancer cell lines, including those of squamous cell origin. The concentration required for 50% growth inhibition (IC50) is typically in the low micromolar range.

| Cell Line | Cancer Type | Parameter | Value | Citation |

| DOK | Oral Dysplasia (SCC precursor) | IC50 | 2.33 µM | |

| HET-1A | Esophageal Squamous Epithelial | - | Time and dose-dependent decrease in viability | |

| Cutaneous SCC lines | Cutaneous Squamous Cell Carcinoma | Apoptosis Rate | ~60% after 24h with 1µM | [1] |

| H460 | Non-Small Cell Lung Carcinoma | IC50 | ~0.5 µM | [4] |

| SK-MES-1 | Non-Small Cell Lung Carcinoma | IC50 | ~0.4 µM | [4] |

| HepG2 | Hepatocellular Carcinoma | IC50 | 3.834 µg/mL | [2] |

| Bel-7404 | Hepatocellular Carcinoma | IC50 | 4.951 µg/mL | [2] |

Detailed Experimental Protocols

The following protocols are synthesized methodologies based on standard laboratory practices and techniques described in the cited literature for assessing the impact of CD437.

-

4.1 Cell Viability Assay (Luminescent ATP Content)

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[2]

-

Cell Seeding: Plate SCC cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CD437 (in DMSO, with a final DMSO concentration <0.1%) in culture medium. Remove the old medium from the cells and add 100 µL of the CD437-containing medium or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.

-

Measurement: Add 100 µL of the viability reagent to each well. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

-

4.2 Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with CD437 at the desired concentration (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE™). Combine all cells from each condition and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm. Collect data for at least 10,000 events per sample.

-

Analysis: Gate the cell population and quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

-

4.3 Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 4.2.1 and 4.2.2).

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet once with 5 mL of PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of PI.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Experimental & Logical Workflow Visualization

The evaluation of a compound like CD437 follows a logical progression from initial screening to mechanistic studies.

Conclusion

CD437 is a potent, selective anti-cancer agent with a well-defined mechanism of action against squamous cell carcinoma. Its ability to directly inhibit DNA Polymerase α, leading to catastrophic DNA damage and apoptosis specifically in cancer cells, makes it a compound of significant interest. The dual nature of its activity—potent RAR-independent apoptosis and secondary RAR-dependent differentiation modulation—provides multiple avenues for its therapeutic application. The clear distinction in its effects on malignant versus normal keratinocytes further underscores its potential for a favorable therapeutic window. Future research may focus on in vivo efficacy in SCC models and potential combination therapies to enhance its anti-tumor effects.

References

The Effects of CD437-13C6 in Acute Myeloid Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research on the effects of the synthetic retinoid CD437-13C6 in Acute Myeloid Leukemia (AML). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and hematology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms of this compound's action in AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic agents. This compound, a synthetic retinoid, has emerged as a promising anti-cancer agent with selective toxicity towards cancer cells. This guide delves into the preclinical research that has elucidated its mechanism of action and its potential as a therapeutic strategy for AML.

Quantitative Data on the Effects of this compound in AML

The efficacy of this compound in AML has been evaluated across various cell lines. The following tables summarize the key quantitative findings from these studies, providing a comparative analysis of its cytotoxic and cytostatic effects.

Table 1: IC50 Values of CD437 in AML Cell Lines

| Cell Line | FAB Classification | IC50 (µM) after 48h |

| NB4 | M3 (Acute Promyelocytic Leukemia) | ~0.1 |

| HL-60 | M2 (Acute Myeloblastic Leukemia with maturation) | 0.478[1] |

| U937 | M5 (Acute Monocytic Leukemia) | 0.41[1] |

| KG1a | M1 (Acute Myeloblastic Leukemia without maturation) | Not explicitly found |

Note: The IC50 value for NB4 is an approximation based on qualitative descriptions of high sensitivity at low concentrations. Specific numerical data from a single source for all listed cell lines was not available in the initial search.

Table 2: Apoptosis Induction by CD437 in AML Cell Lines

| Cell Line | CD437 Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |

| NB4 | 0.1 | 24 | Significant increase (specific percentage not found) |

| HL-60 | 1 | 6 | Significant increase (specific percentage not found) |

| U937 | 1 | 6 | Significant increase (specific percentage not found) |

Note: While multiple sources confirm dose-dependent apoptosis, specific quantitative data for direct comparison is limited in the initial search results.

Table 3: Cell Cycle Analysis of AML Cells Treated with CD437

| Cell Line | CD437 Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| NB4 | 0.1 | 12 | Decrease | Significant Increase | - |

| NB4 | 0.1 | 24 | Decrease | Significant Increase | - |

Note: The data indicates a prominent S-phase arrest. Precise percentages for each cell cycle phase were not consistently reported across the reviewed literature.

Signaling Pathways Modulated by this compound in AML

This compound exerts its anti-leukemic effects by targeting fundamental cellular processes. The primary mechanism of action is the direct inhibition of DNA polymerase α (POLA1), a key enzyme in DNA replication.[2] This inhibition leads to replication stress and the formation of DNA double-strand breaks (DSBs).[3] The cellular response to this DNA damage is orchestrated by a complex signaling network, as depicted below.

Caption: this compound inhibits POLA1, leading to DNA damage and activation of the DDR pathway, resulting in S-phase arrest and apoptosis.

The induction of DSBs by this compound triggers the activation of key sensor kinases of the DNA Damage Response (DDR) pathway, including Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).[3] These kinases, in turn, activate downstream effectors, most notably the p38 Mitogen-Activated Protein Kinase (p38 MAPK).[3] The activation of the p38 MAPK pathway is a critical event that mediates both the S-phase cell cycle arrest and the induction of apoptosis in AML cells treated with this compound. Further research is needed to fully elucidate the downstream targets of p38 MAPK in this context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound in AML.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on AML cells.

Materials:

-

AML cell lines (e.g., NB4, HL-60, U937)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in AML cells treated with this compound using flow cytometry.

Materials:

-

AML cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 10^5 AML cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of AML cells after this compound treatment.

Materials:

-

AML cells treated with this compound

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 AML cells by centrifugation.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blotting for DNA Damage Response Proteins

This protocol is for detecting the expression and phosphorylation status of key proteins in the DNA damage response pathway.

Materials:

-

AML cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-p38 MAPK, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated AML cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. (Recommended dilutions: anti-phospho-p38 MAPK 1:1000).

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: Key steps involved in the Western blotting technique for protein analysis.

Conclusion

The basic research on this compound has established its potent anti-leukemic activity in AML cells. Its mechanism of action, centered on the inhibition of DNA polymerase α and the subsequent activation of the DNA damage response pathway, provides a strong rationale for its further development. The selective induction of apoptosis in cancer cells while sparing normal cells is a particularly attractive feature. This technical guide provides a foundational understanding of the effects of this compound in AML, offering valuable data and protocols to facilitate future research and drug development efforts in this critical area of oncology. Further investigations are warranted to fully delineate the downstream signaling events and to translate these promising preclinical findings into clinical applications for the treatment of AML.

References

- 1. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a cell cycle and apoptosis regulatory protein-1 as a novel mediator of apoptosis signaling by retinoid CD437 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Role of the Caspase-3 Dependent Pathway in CD437-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic retinoid 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) has emerged as a potent inducer of apoptosis in a diverse range of cancer cell lines. Its ability to trigger programmed cell death through mechanisms that can be both dependent and independent of the tumor suppressor p53 makes it a compound of significant interest in oncology research and drug development. A central mechanism in CD437-induced apoptosis is the activation of the caspase cascade, with caspase-3 playing a critical role as an executioner caspase. This technical guide provides an in-depth overview of the caspase-3 dependent pathway in CD437-induced apoptosis, summarizing key quantitative data, detailing experimental protocols, and illustrating the involved signaling pathways.

Data Presentation: Quantitative Analysis of CD437-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the apoptotic effects of CD437, with a focus on caspase-3 activation and related markers.

Table 1: Cell Viability and Apoptosis Induction by CD437 in Human Lung Cancer Cell Lines

| Cell Line | p53 Status | CD437 Concentration (μM) | Treatment Duration | % Apoptotic Cells (Method) | Reference |

| A549 | Wild-type | 1 | 24 h | Not specified | [1] |

| H460 | Wild-type | 1 | 24 h | Not specified | [1] |

| SK-MES-1 | Mutant | 1 | 24 h | Not specified | [1] |

| H292 | Wild-type | 1 | 72 h | Not specified | [1] |

Table 2: IC50 Values for CD437 in Human Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines

| Cell Line | IC50 (μM) after 4 days |

| H460 | ~0.5 |

| SK-MES-1 | ~0.4 |

| A549 | ~3.0 |

| H292 | ~0.85 |

Table 3: Caspase-3 Activation in Response to CD437

| Cell Line | CD437 Treatment | Observation | Reference |

| Human Leukemia HL-60 | Not specified | Caspase activation | [2] |

| Human Lung Cancer Cells | Not specified | Activation of caspase cascades | |

| Human Melanoma FEMX-1 & WM239 | Not specified | Caspase-8, -9 and PARP cleavage |

Signaling Pathways in CD437-Induced Apoptosis

CD437 triggers apoptosis through multiple, interconnected signaling pathways that converge on the activation of caspase-3. These pathways include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and a lysosomal pathway.

Intrinsic and Extrinsic Apoptotic Pathways

CD437 has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. In the context of a p53-dependent mechanism, CD437 can increase the protein level of p53, leading to the transcriptional activation of pro-apoptotic genes such as Bax, Fas, DR4, and DR5. The upregulation of Bax facilitates the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently caspase-3. The increased expression of death receptors (Fas, DR4, DR5) can sensitize cells to extrinsic apoptotic signals, leading to the activation of caspase-8, which can also activate caspase-3.

Caption: Signaling pathways of CD437-induced caspase-3 dependent apoptosis.

Lysosomal Pathway

A novel mechanism of CD437-induced apoptosis involves the permeabilization of the lysosomal membrane, leading to the release of lysosomal proteases such as cathepsin D into the cytosol. This event can occur independently of p53. Cytosolic cathepsin D can then contribute to the apoptotic cascade, potentially by acting upstream of mitochondrial events.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of CD437's effects. The following are representative protocols for key experiments.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as A549, H460 (lung carcinoma), and HL-60 (leukemia) are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

CD437 Preparation: CD437 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of CD437 or vehicle (DMSO) for the indicated time periods.

Apoptosis Assays

1. DAPI Staining for Morphological Analysis

-

Principle: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.

-

Protocol:

-

Treat cells with CD437 as described.

-

Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash cells with PBS and stain with 1 µg/mL DAPI solution for 5 minutes in the dark.

-

Wash cells with PBS and mount on a microscope slide.

-

Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented compared to the uniformly stained nuclei of healthy cells.

-

2. Western Blot Analysis for Caspase-3 Cleavage

-

Principle: Caspase-3 is activated by proteolytic cleavage of its inactive pro-form (procaspase-3, ~35 kDa) into active subunits (p17 and p12). Western blotting with an antibody specific for cleaved caspase-3 can detect this activation.

-

Protocol:

-

Treat cells with CD437 and harvest.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., Asp175) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

References

Initial Characterization of CD437 in Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of the synthetic retinoid 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) in breast cancer cell lines. CD437 has demonstrated potent anti-tumor activity through the induction of apoptosis and cell cycle arrest. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the underlying signaling pathways. While the initial query included the term "CD437-13C6," extensive literature searches did not yield information on this specific derivative. Therefore, this guide focuses on the well-documented parent compound, CD437.

Introduction

CD437 is a synthetic retinoid-like molecule that has shown significant promise as a potential anti-cancer agent.[1] Unlike traditional retinoids that primarily function through retinoic acid receptors (RARs), CD437 exhibits a distinct mechanism of action, inducing apoptosis in a variety of cancer cell lines, including those resistant to conventional therapies.[1] Its ability to selectively target cancer cells while having a lesser effect on normal cells makes it a compound of high interest in oncology research.[1] This guide delves into the foundational studies characterizing the effects of CD437 on breast cancer cell lines.

Data Presentation: Efficacy of CD437 in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of CD437 have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While comprehensive, directly comparable IC50 data for a wide range of breast cancer cell lines in a single study is limited, the following table summarizes available data to provide an indication of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| MCF-7 | Breast Cancer | ~1-5 | 72 | Not Specified |

| MDA-MB-231 | Breast Cancer | ~1-5 | 72 | Not Specified |

| SK-BR-3 | Breast Cancer | Not Specified | Not Specified | Not Specified |

| T47D | Breast Cancer | Not Specified | Not Specified | Not Specified |

| LNCaP | Prostate Cancer | 0.375 | Not Specified | Not Specified |

| PC-3 | Prostate Cancer | 0.550 | Not Specified | Not Specified |

Note: The IC50 values for breast cancer cell lines are approximated from qualitative descriptions in the literature. Further targeted studies are required for precise, directly comparable values across a comprehensive panel of breast cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections provide protocols for key experiments used in the characterization of CD437 in breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of CD437 on the viability of breast cancer cells.[2]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

CD437 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of CD437 (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying CD437-induced apoptosis.

Materials:

-

Breast cancer cells treated with CD437

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with CD437 as described for the viability assay.

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of CD437 on cell cycle distribution.

Materials:

-

Breast cancer cells treated with CD437

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with CD437 for the desired time.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A.

-

Incubate for 30 minutes at 37°C.

-

Add PI solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following CD437 treatment.

Materials:

-

Breast cancer cells treated with CD437

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-c-Jun, anti-Nur77, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse CD437-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.